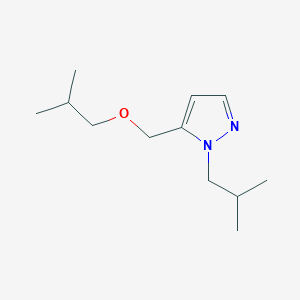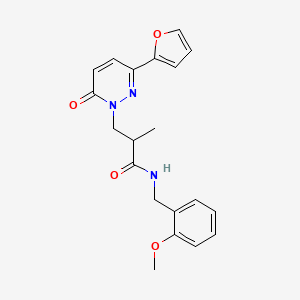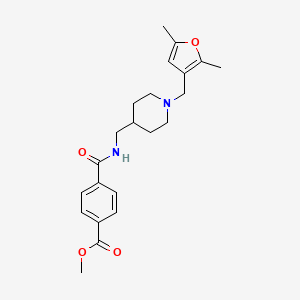![molecular formula C16H15N3O2S B2695871 3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 955260-49-8](/img/structure/B2695871.png)
3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide, also known as 3,5-dimethyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide:
Anticancer Research
This compound has shown potential as a scaffold for the development of new anticancer drugs. Its structural similarity to purine allows it to effectively bind to biological targets, potentially inhibiting cancer cell growth and proliferation . Researchers are exploring its use in targeting specific cancer pathways to develop more effective treatments.
Antibacterial Applications
The thiazolo[3,2-a]pyrimidine moiety in this compound exhibits significant antibacterial activity. It can be modified to enhance its efficacy against various bacterial strains, making it a promising candidate for the development of new antibiotics . This is particularly important in the fight against antibiotic-resistant bacteria.
Anti-inflammatory Agents
Studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine, including this compound, possess anti-inflammatory properties . These compounds can potentially be used to develop new anti-inflammatory drugs that could treat conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders.
Catalysis in Organic Synthesis
The unique chemical structure of this compound makes it useful as a catalyst in organic synthesis. It can facilitate various chemical reactions, including cyclocondensations and acylations, which are essential in the synthesis of complex organic molecules . This application is valuable in both academic research and industrial processes.
Drug Discovery and Development
Due to its versatile structure, this compound is being investigated for its potential in drug discovery. It can serve as a lead compound for the development of new therapeutic agents targeting a range of diseases. Its ability to be readily modified allows for the optimization of its interaction with biological targets.
Material Science
In material science, this compound is explored for its potential use in the development of new materials with unique properties. Its stability and reactivity make it suitable for creating advanced materials that could be used in various technological applications.
Biological Target Binding Studies
The compound’s structural features make it an excellent candidate for studying interactions with biological targets. Researchers use it to investigate binding mechanisms and to design molecules that can effectively interact with specific proteins or enzymes . This research is crucial for understanding disease mechanisms and developing targeted therapies.
Pharmacokinetic Studies
Pharmacokinetic studies of this compound help in understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for evaluating the compound’s potential as a drug candidate and for optimizing its pharmacological profile.
These applications highlight the diverse potential of 3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide in scientific research and its promising future in various fields.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Springer Smolecule
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-6-10(2)8-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)4-5-22-16/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHQJLODUGUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)

![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)

![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)






